molecular formula C6H5ClINO B1429392 2-Chloro-4-iodo-6-methoxypyridine CAS No. 1227602-76-7

2-Chloro-4-iodo-6-methoxypyridine

Cat. No. B1429392
M. Wt: 269.47 g/mol
InChI Key: GWUXBTSFTSGGBE-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methoxypyridine is a biochemical reagent . It is a solid substance and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

2-Chloro-4-iodo-6-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-iodo-6-methoxypyridine is C6H5ClINO . The InChI code is 1S/C6H5ClINO/c1-10-6-3-4 (8)2-5 (7)9-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-iodo-6-methoxypyridine is 269.47 . The storage temperature is 2-8°C . It is a solid substance .

Scientific Research Applications

Lithiation Studies

  • Lithiation Pathways : Lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides has been investigated, revealing critical roles of H-6 and H-3 protons in ensuring complete C-3 lithiation. The mechanism involves precomplexation of lithium dialkylamides and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Spectroscopic Analysis

  • Vibrational and Electronic Spectra : Studies on 2-chloro-6-methoxypyridine using Fourier transform infrared (FTIR) and FT-Raman spectra have been conducted. The vibrational frequencies determined experimentally correlate well with theoretical frequencies computed by DFT gradient calculations (Arjunan et al., 2011).

Chemical Reactions and Intermediates

  • Pyridyne Formation : 2-Chloro-4-methoxypyridine has been identified as an efficient precursor for 4-methoxy-2,3-pyridyne, demonstrating its utility in the generation of reactive intermediates for various chemical reactions (Walters, Carter, & Banerjee, 1992).

Chemical Synthesis

  • Synthesis of Furan-Fused Heterocycles : The compound has been used in the synthesis of 2-substituted furan-fused heterocycles, showcasing its role as a precursor in complex organic syntheses (Conreaux et al., 2008).

Substituent Effects in Chemical Equilibria

  • Equilibrium Studies : Research on the effects of substituents like chlorine on methoxypyridine-1-methylpyridone equilibria has been conducted, providing insights into the stability differences between isomeric compounds (Beak, Woods, & Mueller, 1972).

Safety And Hazards

The safety information for 2-Chloro-4-iodo-6-methoxypyridine includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It is recommended to wear suitable gloves, eye protection, and protective clothing .

properties

IUPAC Name

2-chloro-4-iodo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUXBTSFTSGGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855792
Record name 2-Chloro-4-iodo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-6-methoxypyridine

CAS RN

1227602-76-7
Record name 2-Chloro-4-iodo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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